molecular formula C22H21ClN4O3S B308323 7-Acetyl-6-(5-chloro-2-methoxyphenyl)-3-(propylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine

7-Acetyl-6-(5-chloro-2-methoxyphenyl)-3-(propylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine

Cat. No. B308323
M. Wt: 456.9 g/mol
InChI Key: GKAKRTNRQHRQSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Acetyl-6-(5-chloro-2-methoxyphenyl)-3-(propylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine is a chemical compound that has gained attention in the field of medicinal chemistry due to its potential as a drug candidate.

Mechanism of Action

The mechanism of action of 7-Acetyl-6-(5-chloro-2-methoxyphenyl)-3-(propylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine is not fully understood. However, studies have suggested that the compound may act by inhibiting certain enzymes or receptors involved in disease processes. For example, the compound has been shown to inhibit the growth of cancer cells by blocking the activity of certain proteins involved in cell division.
Biochemical and Physiological Effects:
Studies have shown that 7-Acetyl-6-(5-chloro-2-methoxyphenyl)-3-(propylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine exhibits a range of biochemical and physiological effects. The compound has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit bacterial growth, and reduce inflammation. The compound has also been shown to have low toxicity in animal studies, making it a promising drug candidate.

Advantages and Limitations for Lab Experiments

One advantage of using 7-Acetyl-6-(5-chloro-2-methoxyphenyl)-3-(propylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine in lab experiments is its high purity and stability. The compound can be synthesized in large quantities with high yield and purity, making it suitable for use in various assays. However, one limitation is that the compound is relatively new and has not been extensively studied, which may limit its applicability in certain experiments.

Future Directions

There are several future directions of research on 7-Acetyl-6-(5-chloro-2-methoxyphenyl)-3-(propylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine. One direction is to further investigate the mechanism of action of the compound and identify its molecular targets. This could lead to the development of more potent and selective drugs based on this compound. Another direction is to study the pharmacokinetics and pharmacodynamics of the compound in animals and humans, which could provide valuable information for drug development. Additionally, the compound could be tested for its activity against other diseases, such as viral infections and neurological disorders.

Synthesis Methods

The synthesis of 7-Acetyl-6-(5-chloro-2-methoxyphenyl)-3-(propylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine involves a multi-step reaction sequence. The starting material is 5-chloro-2-methoxyaniline, which undergoes a series of reactions including acetylation, sulfonation, and cyclization to yield the final product. The synthesis method has been optimized to achieve high yields and purity of the compound.

Scientific Research Applications

Research on 7-Acetyl-6-(5-chloro-2-methoxyphenyl)-3-(propylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine has mainly focused on its potential as a drug candidate for various diseases. Studies have shown that the compound exhibits promising activity against cancer cells, bacterial infections, and inflammation. The compound has also been investigated for its potential as an antifungal agent.

properties

Product Name

7-Acetyl-6-(5-chloro-2-methoxyphenyl)-3-(propylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine

Molecular Formula

C22H21ClN4O3S

Molecular Weight

456.9 g/mol

IUPAC Name

1-[6-(5-chloro-2-methoxyphenyl)-3-propylsulfanyl-6H-[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7-yl]ethanone

InChI

InChI=1S/C22H21ClN4O3S/c1-4-11-31-22-24-20-19(25-26-22)15-7-5-6-8-17(15)27(13(2)28)21(30-20)16-12-14(23)9-10-18(16)29-3/h5-10,12,21H,4,11H2,1-3H3

InChI Key

GKAKRTNRQHRQSH-UHFFFAOYSA-N

SMILES

CCCSC1=NC2=C(C3=CC=CC=C3N(C(O2)C4=C(C=CC(=C4)Cl)OC)C(=O)C)N=N1

Canonical SMILES

CCCSC1=NC2=C(C3=CC=CC=C3N(C(O2)C4=C(C=CC(=C4)Cl)OC)C(=O)C)N=N1

Origin of Product

United States

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